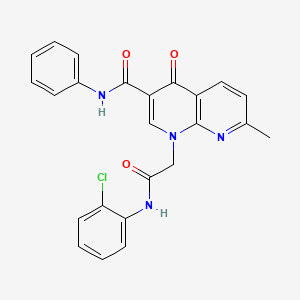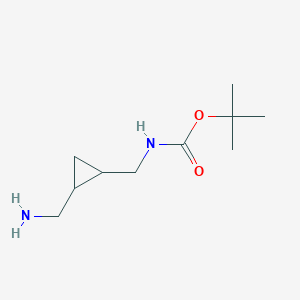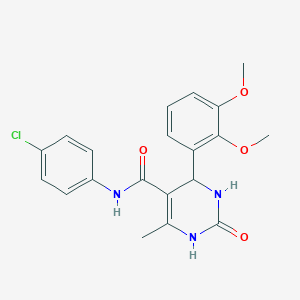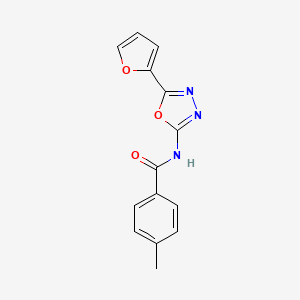
1-(2-((2-chlorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes details about the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes information about the compound’s melting and boiling points, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and stability .Aplicaciones Científicas De Investigación
Antibacterial Properties
Research indicates that naphthyridine derivatives, similar to the compound , demonstrate significant antibacterial activity. For instance, compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, derived from naphthyridine carboxylic acids, showed promising antibacterial properties (Egawa et al., 1984). Another study synthesized chiral linear naphthyridine carboxamides, which exhibited antimicrobial properties upon testing (Khalifa et al., 2016).
Anti-Inflammatory and Anticancer Potential
A series of naphthyridine-3-carboxamide derivatives, including compounds with structural similarities to the one , were found to have anti-cancer and anti-inflammatory properties. These compounds showed high cytotoxicity against cancer cell lines and inhibited secretion of pro-inflammatory cytokines (Madaan et al., 2013).
Synthesis and Characterization
Research has focused on the synthesis and characterization of various naphthyridine derivatives. This includes the creation of Mn(II) complexes with amide group containing naphthyridines, providing insights into the structural and chemical properties of these compounds (Raju & Dayakar, 2008). Additionally, novel annulated products derived from aminonaphthyridinones were synthesized, further expanding the understanding of these chemical structures (Deady & Devine, 2006).
Gastric Antisecretory Properties
Compounds structurally related to the queried chemical have been found to possess gastric antisecretory properties, making them potentially useful for treating conditions like gastric ulcers. The synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives showed potent effects in the Shay rat model, which is used to evaluate gastric acid secretion (Santilli et al., 1987).
X-Ray Diffraction Studies
The structural analysis of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, including those with N-phenacyl substitutions, has been performed using X-ray diffraction. This provides a deeper understanding of the molecular structure and properties of naphthyridine derivatives (Feklicheva et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCNIKOLJMUQAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)